![molecular formula C9H9N5 B1417675 3,4-二氢-1,3,5-三嗪并[1,2-a]苯并咪唑-2-胺 CAS No. 78650-01-8](/img/structure/B1417675.png)

3,4-二氢-1,3,5-三嗪并[1,2-a]苯并咪唑-2-胺

描述

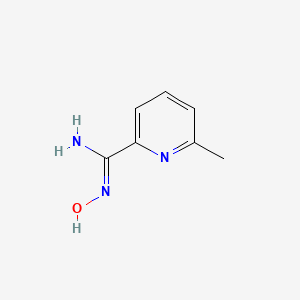

“3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” is a chemical compound that has been studied for its potential biological activity . It is a 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amine, which was prepared via cyclization of 2-benzimidazolylguanidine with various reactants .

Synthesis Analysis

The synthesis of “3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” involves the cyclization of 2-benzimidazolylguanidine with various reactants . For instance, boiling 2-benzimidazolylguanidine with formaldehyde in dioxane led to the formation of this compound .Molecular Structure Analysis

The prototropic tautomerism in the obtained dihydro analogs was investigated . According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .科学研究应用

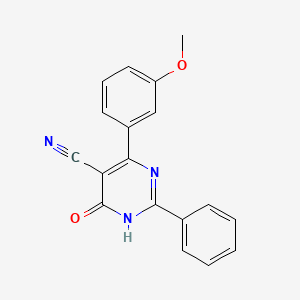

Antiproliferative Agents for Cancer Treatment

This compound has been utilized in the synthesis of new antiproliferative agents. Derivatives of this scaffold have shown in vitro activity against human colorectal adenocarcinoma cell lines and human dermal microvascular endothelial cell lines . The mechanism of action is believed to involve targeting the microtubule cytoskeleton, leading to microtubule accumulation and potential cancer cell death, similar to the effects of paclitaxel .

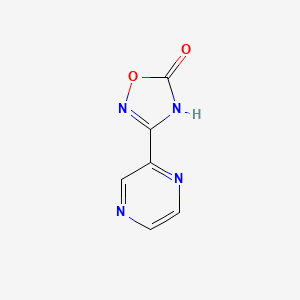

Antimycobacterial Agents

Research has indicated that derivatives of 3,4-Dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-amine can act as potent antimycobacterial agents. These derivatives have been tested against Mycobacterium tuberculosis and have shown significant activity without acute cellular toxicity towards lung fibroblast cell lines . This suggests potential for the treatment of tuberculosis with a focus on selective inhibition of the pathogen.

Medicinal Chemistry

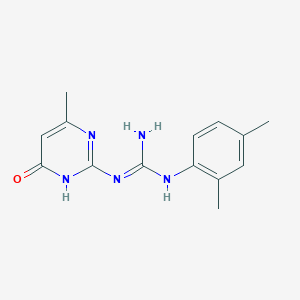

The compound’s derivatives are of interest in medicinal chemistry for their small ring systems, which are important for the development of new drugs. The structural complexity and potential biological activity of these derivatives make them candidates for further drug development .

Synthesis of Novel Molecules

The tricyclic scaffold of 3,4-Dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-amine is used for the synthesis of novel molecules with potential pharmacological effects. This includes the exploration of various substituents and modifications to enhance biological activity and specificity .

Targeted Drug Delivery

Due to its structural properties, this compound could be explored for targeted drug delivery systems. Its ability to be modified allows for the attachment of specific ligands or functional groups that can direct the compound to particular cells or tissues .

Chemical Biology

In chemical biology, the compound serves as a tool for understanding biological processes at the molecular level. Its derivatives can be used as probes or modulators of biological pathways, providing insights into the function of cellular components .

作用机制

Target of Action

The primary target of 3,4-Dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-amine is the microtubule cytoskeleton . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

Mode of Action

The compound interacts with its target, the microtubule cytoskeleton, leading to the formation of dense microtubule accumulation , particularly at the periphery of the cancer cells . This mode of action is similar to that observed in cells treated with paclitaxel, a well-known microtubule-targeting agent .

Biochemical Pathways

The compound’s interaction with the microtubule cytoskeleton affects the normal functioning of the cell, leading to antiproliferative effects

Pharmacokinetics

The compound’s potent antiproliferative activity suggests it may have favorable bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in the proliferation of certain cancer cell lines. In vitro antiproliferative activity was detected toward two human colorectal adenocarcinoma cell lines (CaCo‐2 and HT‐29) and one human dermal microvascular endothelial cell line (HMVEC‐d) .

Action Environment

The compound’s robust antiproliferative activity suggests it may be relatively stable and effective under a range of conditions .

未来方向

The study of “3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” and its analogs could be a promising direction in the search for new DHFR inhibitors . Further investigations into the synthesis and properties of these compounds could lead to the development of effective treatments for various infections and tumors .

属性

IUPAC Name |

1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-8-11-5-14-7-4-2-1-3-6(7)12-9(14)13-8/h1-4H,5H2,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRGAHXIMACQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C(NC2=NC3=CC=CC=C3N21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why are researchers interested in synthesizing 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine derivatives?

A1: Researchers are interested in synthesizing these compounds due to their potential biological activity, particularly as dihydrofolate reductase (DHFR) inhibitors [, ]. DHFR is an enzyme crucial for DNA synthesis, and its inhibition can be a target for antitumor therapies [].

Q2: What is the significance of the 4,4-dialkyl substitutions in the 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine structure?

A2: While the provided research [, ] doesn't specifically delve into the impact of 4,4-dialkyl substitutions on DHFR inhibitory activity, it highlights that exploring structural variations is crucial for understanding their effect on biological activity. Further research focusing on Structure-Activity Relationship (SAR) studies would be needed to elucidate the specific impact of these substitutions on DHFR inhibition potency and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)

![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)

![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B1417611.png)

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)